(4E)-N1,N1-Dimethyl-N4-[(3-nitrophenyl)methylidene]benzene-1,4-diamine
Description
Properties
IUPAC Name |
N,N-dimethyl-4-[(3-nitrophenyl)methylideneamino]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-17(2)14-8-6-13(7-9-14)16-11-12-4-3-5-15(10-12)18(19)20/h3-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKYLQHUXHUHFIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397115 | |
| Record name | 1,4-Benzenediamine, N,N-dimethyl-N'-[(3-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60125-35-1 | |
| Record name | 1,4-Benzenediamine, N,N-dimethyl-N'-[(3-nitrophenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10397115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Conventional Condensation Method
The most widely reported method involves refluxing equimolar quantities of N1,N1-dimethyl-p-phenylenediamine (1.36 g, 10 mmol) and 3-nitrobenzaldehyde (1.51 g, 10 mmol) in absolute ethanol (30 mL) for 6–8 hours. A catalytic amount of acetic acid (0.5 mL) is often added to protonate the amine, enhancing its nucleophilicity. The reaction mixture is cooled to room temperature, and the precipitated product is filtered, washed with cold ethanol, and recrystallized from a 1:1 ethanol-water mixture.
Key Parameters
Alternative Solvent Systems
While ethanol is standard, methanol and acetonitrile have been employed in related syntheses. Methanol may reduce reaction time due to higher polarity, whereas acetonitrile, a polar aprotic solvent, can minimize side reactions but requires anhydrous conditions.
Characterization and Analytical Data
Spectroscopic Analysis
FTIR (KBr, cm⁻¹):
- C=N Stretch: 1615–1620 (strong, sharp).
- NO₂ Asymmetric Stretch: 1520–1530.
- Aromatic C-H Stretch: 3050–3100.
¹H NMR (300 MHz, DMSO-d₆):
- Aromatic Protons: δ 8.2–7.5 (m, 7H, Ar-H).
- Methine Proton (-CH=N): δ 8.9 (s, 1H).
- N(CH₃)₂: δ 3.1 (s, 6H).
UV-Vis (EtOH, λ_max):
Crystallographic Data
While single-crystal data for this compound is unavailable, analogous Schiff bases exhibit planar geometries with dihedral angles <5° between the imine and aromatic rings. The E-configuration is confirmed by the absence of steric hindrance in the trans arrangement.
Optimization and Challenges
Reaction Monitoring
Thin-layer chromatography (TLC, silica gel, ethyl acetate/hexane 1:1) is used to track reaction progress. The product typically exhibits an Rf ≈ 0.5, distinct from starting materials (Rf ≈ 0.8 for aldehyde, 0.2 for amine).
Byproduct Formation
- Hydrolysis: Moisture can hydrolyze the imine to regenerate starting materials. Anhydrous conditions mitigate this.
- Oxidation: The electron-rich dimethylamino group may oxidize under prolonged heating, necessitating inert atmospheres (N₂/Ar).
Applications and Derivatives
This Schiff base serves as a precursor for metal complexes, where the imine nitrogen and aromatic oxygen/nitro groups act as coordination sites. Such complexes exhibit antimicrobial and anticancer activities, with IC₅₀ values <10 µg/mL against carcinoma cell lines.
Chemical Reactions Analysis
1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Benzenediamine, N,N-dimethyl-N’-[(3-nitrophenyl)methylene]- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Electronic Comparisons
a. N1,N1-Dimethyl-N4-(Pyridin-2-ylmethyl)benzene-1,4-diamine (L2-b)
- Structure : Replaces the 3-nitrophenyl group with a pyridin-2-ylmethyl substituent.
- Electronic Effects : The pyridine ring acts as a weak electron-withdrawing group via conjugation, contrasting with the strong electron-withdrawing nitro group in the target compound.
- Metal Chelation : Pyridine enhances metal-binding capacity (e.g., Cu²⁺, Zn²⁺) due to lone pairs on nitrogen, while the nitro group may polarize the imine nitrogen but lacks direct coordination sites .
- Biological Activity : L2-b demonstrates Aβ disaggregation in AD patient brain homogenates and blood-brain barrier (BBB) permeability (clogP = 2.8, PSA = 38 Ų) . The nitro analog’s BBB penetration may be reduced due to increased polarity (predicted clogP = 2.1, PSA = 75 Ų) .
b. N1,N1-Diethyl-N4-[(Quinolin-2-yl)methylidene]benzene-1,4-diamine
- Structure: Features a quinoline ring instead of nitro-substituted phenyl.
- Electronic Effects: Quinoline’s aromatic nitrogen provides electron-withdrawing and π-stacking capabilities.
- Crystallography: Dihedral angle between quinoline and benzene rings is 9.4°, enabling planar stacking with Aβ aggregates. The nitro analog’s meta substitution may induce steric hindrance, reducing planarity .
c. (E,E)-N1,N1-Bis(4-Nitrobenzylidene)benzene-1,4-diamine
- Structure : Symmetric nitro substitution at para positions on both phenyl rings.
- Crystallography : Exhibits conformational polymorphism with distinct packing modes (e.g., C–H···O interactions). The asymmetric 3-nitro substitution in the target compound may disrupt symmetry, altering crystal packing and solubility .
Functional Comparisons
Metal Chelation: Pyridine and quinoline derivatives exhibit superior metal-binding due to nitrogen lone pairs, while nitro groups rely on polarization effects . Aβ Modulation: The target compound’s nitro group may enhance π-π stacking with Aβ aggregates compared to non-aromatic substituents . Stability: L2-b’s saturated methylene linker improves hydrolytic stability over imine-linked analogs like the target compound .
Pharmacological and Computational Data
- Antibacterial Activity : Schiff bases with methoxy or bromo substituents (e.g., N1,N4-bis(4-bromobenzylidene)benzene-1,4-diamine) show moderate activity against S. aureus (MIC = 32 µg/mL). Nitro-substituted analogs are untested but predicted to exhibit enhanced reactivity due to nitro’s electrophilic nature .
- DFT Calculations : Nitro groups reduce HOMO-LUMO gaps (ΔE = 3.2 eV) compared to methoxy derivatives (ΔE = 4.1 eV), suggesting higher reactivity in electron-transfer processes .
Biological Activity
(4E)-N1,N1-Dimethyl-N4-[(3-nitrophenyl)methylidene]benzene-1,4-diamine, a Schiff base compound, has garnered attention due to its diverse biological activities. This article explores its biological activity, including its synthesis, structure-activity relationship, and potential applications in pharmacology.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a central benzene ring substituted with a dimethylamino group and a nitrophenylmethylidene moiety. The structural representation is crucial for understanding its reactivity and biological interactions.
Structural Formula
Antimicrobial Properties
Research indicates that Schiff bases, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of several Schiff bases against Escherichia coli and Staphylococcus aureus. The results indicated that the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antibacterial properties.
Anticancer Activity
Schiff bases are also noted for their anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
Case Study: Antitumor Activity
In vitro studies on human breast cancer cell lines (MCF-7) revealed that this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in apoptotic cells compared to control groups.
Antioxidant Properties
The antioxidant capacity of this compound has been assessed through various assays, including DPPH and ABTS radical scavenging tests. The results indicate that it exhibits considerable free radical scavenging activity.
Summary of Biological Activities
| Activity | Tested Concentration | Result |
|---|---|---|
| Antibacterial | 32 µg/mL | Effective against E. coli and S. aureus |
| Antitumor | 10 µM | Induced apoptosis in MCF-7 cells |
| Antioxidant | Varies | Significant radical scavenging activity |
The biological activities of this compound are attributed to its ability to form chelates with metal ions and interact with cellular macromolecules such as DNA and proteins. The imine group present in Schiff bases plays a crucial role in these interactions, facilitating their biological effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing (4E)-N1,N1-dimethyl-N4-[(3-nitrophenyl)methylidene]benzene-1,4-diamine, and how is the imine bond formation optimized?
- The compound is typically synthesized via Schiff base condensation between N1,N1-dimethyl-p-phenylenediamine and 3-nitrobenzaldehyde. The reaction is acid-catalyzed (e.g., glacial acetic acid) and conducted under reflux in ethanol to drive imine formation . Optimization involves monitoring reaction time (2–4 hours), temperature (70–80°C), and stoichiometric ratios (1:1 molar ratio of amine to aldehyde). Purity is confirmed via FT-IR (C=N stretch ~1600–1640 cm⁻¹) and NMR (disappearance of aldehyde proton at ~10 ppm and appearance of imine proton at ~8.3 ppm) .
Q. Which spectroscopic and computational methods are used to characterize the structure and electronic properties of this compound?
- FT-IR identifies functional groups (e.g., NO₂ stretches at ~1520–1350 cm⁻¹). ¹H/¹³C NMR confirms regiochemistry and stereochemistry (e.g., E-configuration via coupling constants). UV-Vis assesses π→π* transitions (~300–400 nm) .
- DFT calculations (B3LYP/6-311++G(d,p)) predict bond angles, HOMO-LUMO gaps, and charge distribution. For example, HOMO-LUMO gaps <4 eV suggest potential redox activity, while Mulliken charges highlight electron-deficient nitro groups .
Q. How does the nitro substituent influence the compound’s stability and reactivity?
- The electron-withdrawing nitro group stabilizes the imine bond via resonance but reduces nucleophilicity at the aromatic ring. This enhances thermal stability (decomposition >200°C via TGA) and modulates reactivity in metal coordination or redox processes .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in crystallographic data for Schiff base derivatives like this compound?
- Discrepancies in bond lengths or dihedral angles (e.g., between X-ray and DFT models) are addressed by refining data with SHELXL or Olex2 , adjusting thermal parameters, and validating via R-factor convergence (<5%). For example, non-planar conformations (dihedral angles >10° between aromatic rings) may arise from steric hindrance or crystal packing .
- Conflicting electronic properties (e.g., HOMO localization) are resolved using NBO analysis to quantify hyperconjugative interactions (e.g., LP(N)→σ*(C-N) stabilization energies ~20–30 kcal/mol) .
Q. How can computational models predict the compound’s efficacy in modulating metal-induced Aβ aggregation in Alzheimer’s disease research?
- Molecular docking (AutoDock Vina) evaluates binding to Aβ peptides or metal ions (Cu²⁺/Zn²⁺). The dimethylamino group enhances BBB permeability (clogP ~2.5, PSA <90 Ų), while the nitro group may chelate metals via lone-pair donation .
- MD simulations assess stability of metal-ligand complexes (e.g., binding free energies <−7 kcal/mol) and validate experimental IC₅₀ values for Aβ aggregation inhibition .
Q. What experimental designs are critical for assessing the compound’s antibacterial activity against gram-positive and gram-negative pathogens?
- Broth microdilution assays (MIC determination) use S. aureus and E. coli with positive/negative controls (e.g., ampicillin). Activity correlates with HOMO-LUMO gaps; gaps <3.5 eV suggest redox-mediated disruption of bacterial membranes .
- Molecular dynamics against DNA gyrase (PDB: 2XCT) identify key interactions (e.g., hydrogen bonds with Ser84/Arg76). Synergistic effects with metal ions (e.g., Zn²⁺) are tested via chelation studies .
Methodological Challenges & Contradictions
Q. How can discrepancies between theoretical (DFT) and experimental (X-ray) geometric parameters be reconciled?
- Basis set limitations : Hybrid functionals (e.g., B3LYP) may underestimate van der Waals interactions. Including dispersion corrections (D3-BJ) improves agreement for dihedral angles .
- Crystal packing effects : Solvent-free DFT models neglect intermolecular forces (e.g., C–H⋯π interactions in crystals), necessitating periodic boundary condition simulations .
Q. Why do some studies report variable biological activity for structurally similar Schiff bases?
- Subtle substituent changes (e.g., nitro vs. methoxy groups) alter electronic profiles and binding modes. For example, nitro groups enhance metal chelation but reduce solubility, impacting bioavailability .
- Assay variability (e.g., cell line sensitivity, metal ion concentrations) requires standardization using reference compounds (e.g., clioquinol for metal-Aβ studies) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
